molecular formula C9H10F3N B092155 1-(4-Trifluoromethylphenyl)ethylamine CAS No. 15996-84-6

1-(4-Trifluoromethylphenyl)ethylamine

Cat. No.: B092155
CAS No.: 15996-84-6
M. Wt: 189.18 g/mol
InChI Key: GUMZDWPMXGQNBG-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)ethylamine is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

Studies have shown that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . In this process, Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .

Biochemical Pathways

It’s known that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . This process involves the kinetic resolution of enantiomers, which is a significant process in the chemical and pharmaceutical fields .

Pharmacokinetics

It’s known that similar compounds can be stored in an inert atmosphere at 2-8°c .

Result of Action

It’s known that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . This process results in the kinetic resolution of enantiomers, which is a significant process in the chemical and pharmaceutical fields .

Action Environment

The action of 1-(4-(Trifluoromethyl)phenyl)ethanamine can be influenced by environmental factors such as temperature, enzyme dosage, substrate ratio, and time . For instance, the transesterification process was optimized under conditions involving a temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMZDWPMXGQNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382091
Record name 1-(4-Trifluoromethylphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15996-84-6
Record name 1-(4-Trifluoromethylphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Trifluoromethyl)phenyl]ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine challenging using traditional chemical methods?

A1: The synthesis of chiral bulky amines, like (S)-1-(4-Trifluoromethylphenyl)ethylamine, poses a significant challenge for traditional chemical methods. These methods often struggle to achieve high enantioselectivity, meaning they produce a mixture of both enantiomers (mirror image molecules) rather than predominantly the desired (S)-enantiomer. This lack of selectivity can be problematic, especially in pharmaceutical applications where the different enantiomers can exhibit different biological activities.

Q2: How does the research paper address this challenge using ω-transaminase?

A2: The research demonstrates a promising biocatalytic approach to synthesize (S)-1-(4-Trifluoromethylphenyl)ethylamine using an ω-transaminase (ω-TA) enzyme []. ω-TAs offer a significant advantage over traditional methods as they can catalyze the synthesis of chiral amines with high enantioselectivity. The researchers specifically used a ω-TA (TR8) isolated from a marine bacterium, highlighting the potential of exploring diverse biological sources for novel biocatalysts.

Q3: What strategies were employed to optimize the biocatalytic process?

A3: The researchers investigated various factors to optimize the biocatalytic process. They identified that isopropylamine concentrations above 75 mM inhibit the enzyme []. Additionally, they found that incorporating 25-30% (v/v) dimethyl sulfoxide (DMSO) as a co-solvent enhances enzyme activity []. To further improve the yield, they explored an in situ product removal (ISPR) approach using a two-phase system with n-hexadecane. This system helps mitigate product inhibition, although it initially reduced enzyme activity due to substrate partitioning into the organic phase. To overcome this, DMSO was strategically added to enhance substrate mass transfer while maintaining the benefits of the ISPR system [].

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